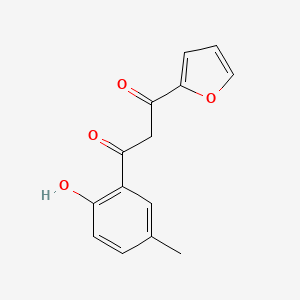
1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione, commonly referred to as the compound with CAS number 51379-25-0, is a synthetic organic molecule that has garnered attention in various biological and pharmacological studies. This compound possesses a unique structure characterized by a furan ring and a substituted phenolic moiety, which may contribute to its biological activities.
- Molecular Formula: C14H12O4
- Molecular Weight: 244.24 g/mol
- Purity: Generally around 95% for research applications .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in biological systems.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies are essential for evaluating its efficacy against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed against selected pathogens:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound may have potential as an antibacterial and antifungal agent, particularly against Gram-positive bacteria and certain fungi .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties due to its ability to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses. Studies have indicated that derivatives of this compound can modulate these pathways effectively .
Case Studies
-
Study on Antimicrobial Properties
A study conducted on various derivatives of related compounds demonstrated that modifications in the phenolic structure could enhance antimicrobial activity. The results indicated that specific hydroxyl substitutions significantly improved the efficacy against both Gram-positive and Gram-negative bacteria . -
Pharmacokinetic Studies
Investigations into the pharmacokinetics of related compounds have shown that they may alter the metabolism of other drugs through cytochrome P450 inhibition. This is particularly relevant for geriatric patients who may be on multiple medications .
Propriétés
IUPAC Name |
1-(furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9-4-5-11(15)10(7-9)12(16)8-13(17)14-3-2-6-18-14/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIGZFMVJSRNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














